molecular formula C24H39N5O6S B8081973 [Sar-9, Met(O2)-11]-Substance P

[Sar-9, Met(O2)-11]-Substance P

Cat. No. B8081973
M. Wt: 525.7 g/mol
InChI Key: LHSVOLMZAAVGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Sar-9, Met(O2)-11]-Substance P is a useful research compound. Its molecular formula is C24H39N5O6S and its molecular weight is 525.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • [Sar-9, Met(O2)-11]-Substance P is a synthetic peptide analog of substance P, which shows greater selectivity for the neurokinin-1 (NK-1) receptor. It's used as a research tool for understanding the pharmacological and physiological consequences of selective NK-1 tachykinin receptor activation (McCarson, 2008).

  • In studies involving human astrocytoma cells, this compound has been used in radioligand binding studies to characterize substance P receptors, providing insights into the physiological role of these receptors in astrocytes (Johnson & Johnson, 1992).

  • Research on Parkinson's disease has utilized this compound to study its effects on neuronal firing in the globus pallidus of parkinsonian rats, suggesting potential applications in understanding and treating Parkinson's disease (Cui, Yung, & Chen, 2008).

  • The compound has been used in autoradiographic studies to understand the distribution and characteristics of NK1 receptors in the rat brain, providing insights into the central role of these receptors in various physiological processes (Lew et al., 1990).

  • In neuroscience research, this compound has been applied to study the depolarization mechanisms of cholinergic interneurons in the rat striatum, enhancing our understanding of neurotransmission (Bell, Richardson, & Lee, 1998).

  • This compound has also been used to investigate the distribution of Fos-like immunoreactivity in the guinea-pig brain following administration, contributing to the understanding of neurokinin-1 receptor activation in relation to behaviors like grooming and locomotor activity (Yip & Chahl, 1999).

  • Further, it has been utilized in research examining the effects of substance P on cardiovascular regulation in rabbits, revealing its significant role in modulating the parasympathetic component of the baroreceptor reflex (Martini, Reynaud, & Puizillout, 1995).

  • The compound has shown promise in nuclear medicine, specifically in peptide radioligand endotherapy of inoperable glioblastoma, with research focusing on developing facile production strategies for its functionalized form for rapid complexation with radiolabels like Gallium-68 or Bismuth-213 (Suthiram et al., 2021).

properties

IUPAC Name

N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methyl-2-[[2-[methyl-[2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O6S/c1-16(2)13-19(23(32)28-18(22(25)31)11-12-36(5,34)35)27-21(30)15-29(4)24(33)20(26-3)14-17-9-7-6-8-10-17/h6-10,16,18-20,26H,11-15H2,1-5H3,(H2,25,31)(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSVOLMZAAVGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.